An In-depth Technical Guide to 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
CAS Number: 478016-00-1
This guide provides a comprehensive technical overview of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical properties, synthesis, potential therapeutic applications, and essential safety protocols, offering a foundation for its further investigation and utilization.
Compound Identity and Physicochemical Properties
3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core. The structure is characterized by a bulky tert-butyl group at the 3-position, a 4-chlorophenyl substituent on one of the pyrazole nitrogen atoms, and an amine group at the 5-position. These structural motifs are recognized as important pharmacophores in medicinal chemistry, contributing to the molecule's potential biological activities.[1]
Table 1: Physicochemical Properties of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
| Property | Value | Source |
| CAS Number | 478016-00-1 | [2] |
| Molecular Formula | C₁₃H₁₆ClN₃ | [3] |
| Molecular Weight | 249.74 g/mol | [2][3] |
| Appearance | Solid (inferred from related compounds) | [3] |
| Storage | 2-8°C Refrigerator | [2] |
| SMILES String | CC(C)(C)c1cc(N)n(n1)-c2ccc(Cl)cc2 | [3] |
| InChI Key | CGBTZABQTSWFJF-UHFFFAOYSA-N | [3] |
Synthesis and Reaction Mechanism
The synthesis of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine can be achieved through the well-established condensation reaction between a β-ketonitrile and a substituted hydrazine. This versatile method is a cornerstone for the formation of 5-aminopyrazole scaffolds.
The logical synthetic pathway involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with 4-chlorophenylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, yielding the final 5-aminopyrazole product.
Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
This protocol is adapted from established procedures for the synthesis of structurally related aminopyrazoles.
Materials:
-
4,4-dimethyl-3-oxopentanenitrile
-
4-chlorophenylhydrazine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ammonium Hydroxide solution
-
Ice
Procedure:
-
To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or water, add 4,4-dimethyl-3-oxopentanenitrile (1.2 - 1.5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a slight excess of the β-ketonitrile ensures the complete consumption of the hydrazine starting material.
-
The acidic catalyst (hydrochloric acid) is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.
-
The final neutralization step is necessary to deprotonate the aminopyrazole, which is likely protonated under the acidic reaction conditions, thereby allowing for its precipitation from the aqueous solution.
Synthesis Workflow
Caption: Synthetic pathway for 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine.
Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[4] Substituted aminopyrazoles, in particular, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7] The presence of a 4-chlorophenyl group in the target molecule is of particular interest, as this substituent is known to enhance the biological activity of various compounds, potentially through improved binding affinity to biological targets.
Potential as an Anticancer Agent
Derivatives of aminopyrazoles have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[8] For instance, some aminopyrazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8] Furthermore, compounds containing the N-(4-chlorophenyl) substituted pyrazole moiety have been shown to exhibit anticancer activity against glioblastoma cell lines by inhibiting kinases such as AKT2/PKBβ.[9] The mechanism of action for some pyrazole derivatives in cancer involves the induction of apoptosis and cell cycle arrest.[10]
Potential as an Antimicrobial Agent
The pyrazole nucleus is also a key component of several antimicrobial agents.[1] Substituted pyrazoles have demonstrated activity against a range of pathogenic bacteria and fungi.[11] The incorporation of a chlorophenyl group can contribute to the antimicrobial efficacy of the molecule.
Conceptual Signaling Pathway
The following diagram illustrates a conceptual signaling pathway that could be targeted by 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, based on the known activities of similar compounds.
Caption: Potential inhibitory action on a receptor tyrosine kinase signaling pathway.
Safety and Handling
As a chemical intermediate intended for research purposes, 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not publicly available, the safety profile can be inferred from data on structurally similar aminopyrazole derivatives.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Inferred) | Source |
| Acute Toxicity | Acute Tox. 4 (Oral) - H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [3][12][13] |
| Skin Irritation | Skin Irrit. 2 - H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. | [13] |
| Eye Irritation | Eye Irrit. 2 - H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [13] |
| Respiratory Irritation | STOT SE 3 - H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13] |
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a promising candidate for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its biological activity, mechanism of action, and safety profile. This guide provides a solid foundation of technical information to support such endeavors.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Retrieved February 2, 2026, from [Link]
-
SpectraBase. (n.d.). Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (2021, July 6). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Retrieved February 2, 2026, from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/8f8e8c8a8d1e3e4f3e4e9a9a3e9c8e8d8c8c8c8c]([Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Retrieved February 2, 2026, from [Link]
-
MDPI. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Retrieved February 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved February 2, 2026, from [Link]
-
Preprints.org. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Retrieved February 2, 2026, from [Link]
-
Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved February 2, 2026, from [Link]
Sources
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pjoes.com [pjoes.com]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine | C13H16ClN3 | CID 43381448 - PubChem [pubchem.ncbi.nlm.nih.gov]
